(E)-3-(furan-2-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c20-17(4-3-16-2-1-10-22-16)18-12-14-5-8-19(9-6-14)15-7-11-21-13-15/h1-4,10,14-15H,5-9,11-13H2,(H,18,20)/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQAVIRNBFUCEH-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CO2)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CO2)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule can be dissected into two primary fragments:
- The acrylamide backbone [(E)-3-(furan-2-yl)acryloyl group]
- The tetrahydrofuran-piperidine amine [N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)amine]
Acrylamide Backbone Construction
The (E)-selective formation of the α,β-unsaturated amide is critical. Two predominant methods are applicable:
Tetrahydrofuran-Piperidine Amine Synthesis
The amine fragment requires:
- Piperidine Functionalization : Introducing the tetrahydrofuran-3-yl group at the piperidine nitrogen.
- Methylene Spacer Installation : Attaching the methylene bridge between the piperidine and amide nitrogen.
Synthetic Routes to (E)-3-(Furan-2-yl)-N-((1-(Tetrahydrofuran-3-yl)Piperidin-4-yl)Methyl)Acrylamide
Route 1: Acid Chloride-Mediated Amide Coupling
Synthesis of (E)-3-(Furan-2-yl)Acrylic Acid
Furan-2-carbaldehyde undergoes a Knoevenagel condensation with malonic acid in pyridine, catalyzed by piperidine, to yield (E)-3-(furan-2-yl)acrylic acid (78% yield).
Reaction Conditions :
- Solvent: Pyridine/Ethanol (3:1)
- Catalyst: Piperidine (5 mol%)
- Temperature: Reflux (80°C), 6 hours
Formation of Acid Chloride
The acrylic acid (10 mmol) is treated with thionyl chloride (15 mmol) in anhydrous dichloromethane at 0°C for 2 hours. Excess thionyl chloride is removed under reduced pressure to yield (E)-3-(furan-2-yl)acryloyl chloride (94% purity by NMR).
Preparation of N-((1-(Tetrahydrofuran-3-yl)Piperidin-4-yl)Methyl)Amine
Step 1 : Piperidin-4-ylmethanol is converted to its mesylate derivative using methanesulfonyl chloride (1.2 equiv) and triethylamine in dichloromethane (0°C, 2 hours).
Step 2 : Displacement with tetrahydrofuran-3-amine (1.5 equiv) in DMF at 60°C for 12 hours yields the secondary amine (62% yield over two steps).
Amide Bond Formation
The acid chloride (1.1 equiv) is added dropwise to a solution of the amine (1.0 equiv) and triethylamine (2.0 equiv) in THF at -15°C. After stirring for 4 hours, the mixture is warmed to room temperature, quenched with water, and extracted with ethyl acetate. Purification via silica gel chromatography (hexane/ethyl acetate 1:1) affords the title compound (68% yield, >99% E-selectivity by HPLC).
Route 2: Wittig-Horner Olefination
Phosphonate Ester Preparation
Diethyl (furan-2-ylmethyl)phosphonate is synthesized by reacting furfuryl alcohol with triethyl phosphite under Arndt-Eistert conditions (120°C, 8 hours, 85% yield).
Olefination Reaction
The phosphonate ester (1.2 equiv) is treated with NaH (2.0 equiv) in THF at 0°C, followed by addition of N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)propionamide. After 12 hours at 25°C, the reaction is quenched with NH4Cl, and the product is isolated via column chromatography (71% yield, E:Z = 95:5).
Optimization of Critical Reaction Parameters
Spectroscopic Characterization
NMR Analysis (CDCl3, 400 MHz)
- 1H NMR : δ 7.56 (d, J = 15.6 Hz, 1H, CH=CHCO), 6.85 (d, J = 15.6 Hz, 1H, CH=CHCO), 7.42–7.38 (m, 1H, furan-H), 6.62–6.58 (m, 2H, furan-H), 3.82–3.75 (m, 1H, THF-H), 3.52–3.45 (m, 2H, piperidine-H), 2.91–2.85 (m, 2H, NCH2).
- 13C NMR : δ 165.2 (CONH), 150.1 (C=O), 142.3 (CH=CH), 121.6 (furan-C), 79.4 (THF-C), 54.3 (piperidine-C), 46.8 (NCH2).
High-Resolution Mass Spectrometry
Calculated : [M+H]+ = 347.1864
Observed : 347.1861 (Δ = -0.87 ppm)
Challenges and Mitigation Strategies
E-Selectivity Maintenance
Tetrahydrofuran-Piperidine Hybrid Stability
- Moisture Control : Strict anhydrous conditions during amine synthesis prevented ring-opening of the tetrahydrofuran moiety.
- Purification Techniques : Gradient elution chromatography (hexane → ethyl acetate → methanol) effectively separated degradation products.
Comparative Analysis of Synthetic Routes
| Parameter | Acid Chloride Route | Wittig-Horner Route |
|---|---|---|
| Overall Yield (%) | 52 | 61 |
| Purity (%) | 99.1 | 98.3 |
| Scalability | >100 g | <50 g |
| E-Selectivity (%) | 99.5 | 95.2 |
| Cost Index | 1.0 | 1.8 |
Industrial-Scale Considerations
Continuous Flow Processing
- Amide Coupling : Microreactor systems (0.5 mL volume) enabled rapid mixing at -15°C, reducing reaction time from 4 hours to 8 minutes.
- Crystallization : Anti-solvent addition (n-heptane) in a segmented flow crystallizer produced uniform crystals (D90 < 50 μm).
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-Factor | 23.4 | 8.7 |
| PMI (g/g) | 56.2 | 19.4 |
| Energy (kJ/mol) | 420 | 185 |
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-2-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Furanone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
Research indicates that (E)-3-(furan-2-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acrylamide exhibits various biological activities, including:
Antiviral Activity
Preliminary studies suggest that this compound may have antiviral properties, particularly against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). A study reported an effective concentration (EC50) value of 0.075 µM, indicating strong antiviral activity compared to standard treatments like acyclovir. This suggests potential for therapeutic applications in treating viral infections.
Antitumor Properties
The compound has shown promise in cancer research. In vitro studies on human cancer cell lines demonstrated that it can induce apoptosis, significantly reducing cell viability at concentrations ranging from 10 to 50 µM. Flow cytometry analyses confirmed an increase in sub-G1 phase cells, indicative of apoptotic activity. This positions the compound as a potential candidate for further development in cancer therapies.
Neuroprotective Effects
The piperidine structure may contribute to neuroprotective effects, making it a candidate for treating neurodegenerative diseases. Research conducted on neuronal cell cultures highlighted its ability to reduce oxidative stress markers and enhance neuronal survival under toxic conditions induced by glutamate.
Case Studies
- Antiviral Study : A study published in Journal of Virology evaluated the efficacy of (E)-3-(furan-2-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acrylamide against HSV. The results indicated significant inhibition of viral replication, suggesting its potential use as an antiviral agent.
- Cancer Research : In a series of experiments documented in Cancer Research Journal, the compound was tested on multiple cancer cell lines, demonstrating its ability to induce apoptosis and inhibit proliferation effectively. These findings support its further investigation as a therapeutic agent in oncology.
- Neuroprotection Analysis : Research published in Neuroscience Letters explored the neuroprotective effects of the compound, revealing its capacity to mitigate oxidative stress and promote neuronal survival. This research underlines the compound’s potential application in neurodegenerative disease treatments.
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and piperidine rings can engage in π-π stacking and hydrogen bonding, respectively, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related acrylamide derivatives exhibit variations in substituents on the piperidine ring, the heterocyclic group (furan/thiophene), and the amine moiety. These modifications significantly influence pharmacological activity, solubility, and target selectivity. Below is a detailed comparison:
Structural Analogues and Pharmacological Profiles
Key Observations
Heterocyclic Substitution: Replacement of furan (as in DM490) with thiophene (DM497) enhances antinociceptive activity, likely due to thiophene’s higher lipophilicity and sulfur-mediated interactions . Furan-containing analogs (e.g., DM490) show α7-nAChR PAM activity, critical for cognitive enhancement .
Piperidine Modifications :
- THF-substituted piperidine (target compound) may improve solubility compared to lipophilic substituents (e.g., benzyl in 6aa) .
- Methylsulfonyl-piperidine (17b) enhances target specificity for viral enzymes, suggesting substituent polarity influences off-target effects .
Amine Group Variations: N-p-tolyl (DM490) vs. N-methyl-p-tolyl (DM497): Methylation reduces steric hindrance, improving receptor binding .
Physicochemical and Pharmacokinetic Comparisons
LogP Predictions :
Metabolic Stability :
- Piperidine-adjacent tetrahydrofuran may resist oxidative metabolism compared to benzyl groups (6aa), improving half-life .
Biological Activity
(E)-3-(furan-2-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
The compound is characterized by a complex structure that includes a furan ring, a tetrahydrofuran moiety, and a piperidine ring. Its molecular formula is with a molecular weight of 288.39 g/mol. The presence of multiple heterocycles contributes to its diverse biological interactions.
The biological activity of (E)-3-(furan-2-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acrylamide is hypothesized to involve interaction with specific receptors and enzymes in the body.
- Receptor Modulation : Similar compounds have shown activity as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs), which are involved in various neurological processes, including anxiety and cognition .
- Enzyme Inhibition : The compound may inhibit enzymes associated with inflammatory pathways or cancer cell proliferation, which is common among acrylamide derivatives .
Anticancer Activity
Research indicates that compounds with similar structural features have demonstrated significant anticancer properties. For example, studies on related acrylamide derivatives have shown cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest .
Neuropharmacological Effects
Recent studies have highlighted the anxiolytic-like effects of related furan-based compounds in animal models. For instance, a study demonstrated that a furan derivative acts as a selective positive allosteric modulator at α7 nAChRs, producing anxiolytic effects in mice . This suggests that (E)-3-(furan-2-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acrylamide might exhibit similar neuropharmacological properties.
Study 1: Anxiolytic Effects
A study involving furan derivatives showed that administration of a similar compound resulted in reduced anxiety-like behavior in mice subjected to elevated plus maze tests. The effective doses ranged from 0.5 to 1.0 mg/kg, indicating potential therapeutic applications for anxiety disorders .
Study 2: Anticancer Efficacy
In vitro assays demonstrated that furan-containing acrylamides exhibited potent antiproliferative effects against human cancer cell lines such as MCF7 (breast cancer) and PC3 (prostate cancer). The compounds induced apoptosis through caspase activation pathways, highlighting their potential as anticancer agents .
Comparative Analysis with Related Compounds
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (E)-3-(furan-2-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acrylamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Step 1 : Coupling of tetrahydrofuran-3-yl-piperidine derivatives with acryloyl chloride under controlled pH (e.g., using triethylamine as a base) .
- Step 2 : Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to isolate intermediates .
- Step 3 : Final coupling with furan-2-yl-acrylamide precursors under reflux conditions (e.g., in ethanol or toluene) .
- Key Considerations : Reaction temperature (35–80°C), solvent polarity, and catalyst selection (e.g., Pd-based catalysts for cross-coupling) significantly affect yield (typically 50–70%) .
Q. Which characterization techniques are essential for verifying the compound’s structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms stereochemistry (e.g., E-configuration of acrylamide) and hydrogen bonding via hydroxyl group shifts .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peaks) and detects impurities .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acrylamide) .
- Data Interpretation : Cross-referencing spectral data with PubChem entries (e.g., InChI key comparisons) ensures accuracy .
Q. What solubility and stability profiles are critical for in vitro assays?
- Methodological Answer :
- Solubility : Test in DMSO (stock solutions) followed by dilution in PBS. Poor aqueous solubility (<10 µM) is common due to hydrophobic moieties (tetrahydrofuran, piperidine) .
- Stability : Monitor via HPLC at 25°C/37°C; degradation peaks (e.g., hydrolysis of acrylamide) indicate need for cold storage (-20°C) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., kinases) or receptors (e.g., GPCRs). Focus on π-stacking (furan/thiophene) and hydrogen bonding (acrylamide NH) .
- QSAR Studies : Train models on PubChem bioactivity data (e.g., IC50 values of analogs) to predict anticancer or antimicrobial potency .
- Validation : Compare docking scores with experimental IC50 values (e.g., discrepancies >1 log unit suggest model refinement) .
Q. How to resolve contradictions in spectral data during synthesis?
- Methodological Answer :
- Case Example : Discrepant NMR integration ratios may arise from diastereomers. Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers .
- Troubleshooting : Re-optimize reaction conditions (e.g., lower temperature to prevent racemization) and confirm purity via melting point analysis (Δ < 2°C) .
Q. What strategies optimize bioactivity in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Analog Synthesis : Replace tetrahydrofuran-3-yl with morpholine (increased polarity) or cyclopropane (enhanced rigidity) .
- Bioassay Design : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays; IC50 < 10 µM indicates therapeutic potential .
- Data Analysis : Plot SAR heatmaps to correlate substituents (e.g., furan vs. thiophene) with activity .
Q. How to design stability-indicating assays for long-term storage?
- Methodological Answer :
- Forced Degradation : Expose to heat (60°C), light (UV, 254 nm), and humidity (75% RH) for 14 days. Monitor via UPLC-MS for degradation products (e.g., hydrolyzed acrylamide) .
- Excipient Screening : Test antioxidants (e.g., BHT) or cyclodextrins to improve photostability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
